molecular formula C18H14O5 B11146388 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B11146388
M. Wt: 310.3 g/mol
InChI Key: SHLNEMDFBUCZMY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxin and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps. One common route includes the initial formation of the benzodioxin ring followed by the introduction of the chromenone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with various biological effects.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one apart is its unique combination of benzodioxin and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C18H14O5/c1-10-17(11-2-5-14-16(8-11)22-7-6-21-14)18(20)13-4-3-12(19)9-15(13)23-10/h2-5,8-9,19H,6-7H2,1H3

InChI Key

SHLNEMDFBUCZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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